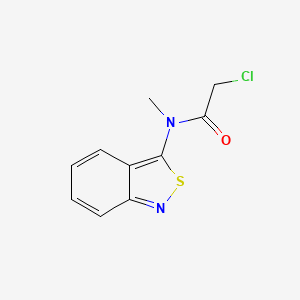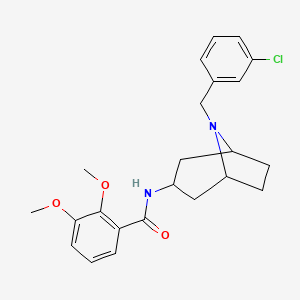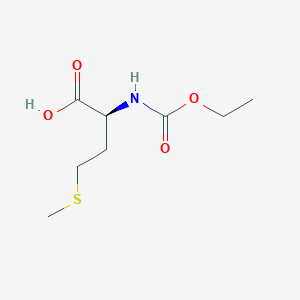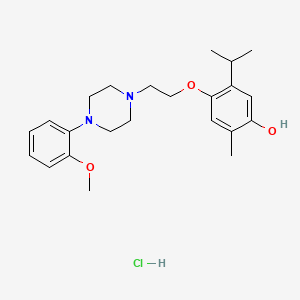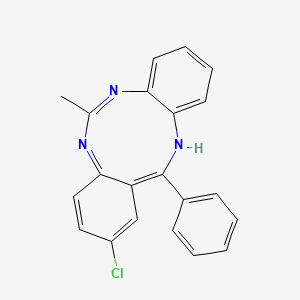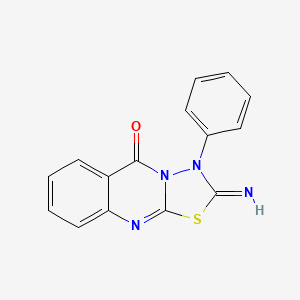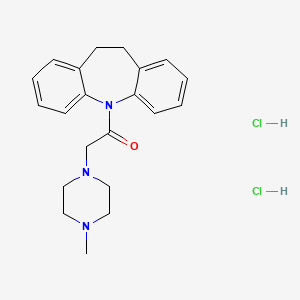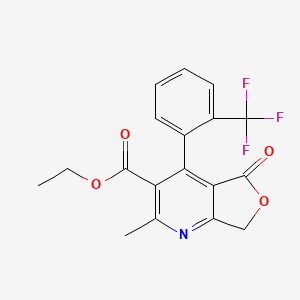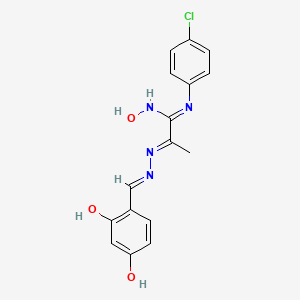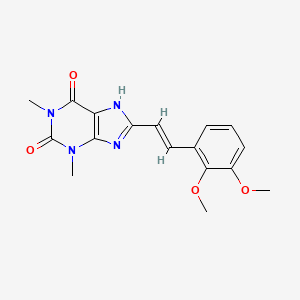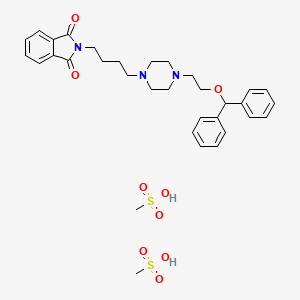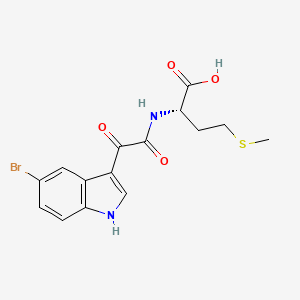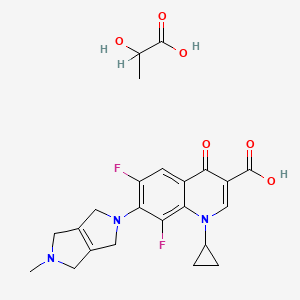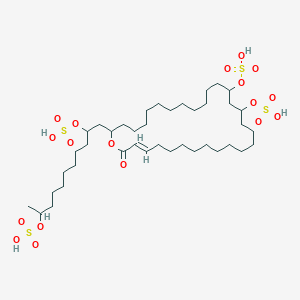
30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one is a complex organic compound that features multiple sulfooxy groups and a large cyclic structure. Compounds with sulfooxy groups are often involved in various biochemical processes and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one likely involves multiple steps, including the formation of the cyclic structure and the introduction of sulfooxy groups. Typical synthetic routes may include:
Formation of the Cyclic Structure: This could involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Sulfooxy Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfooxy groups.
Reduction: Reduction reactions could potentially target the cyclic structure or the sulfooxy groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific reaction, but could include acids, bases, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science:
Biology
Biochemical Studies: The compound could be used to study biochemical pathways involving sulfooxy groups.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent due to its unique chemical properties.
Industry
Industrial Processes: Applications in various industrial processes, including chemical manufacturing and materials science.
Mechanism of Action
The mechanism of action for 30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one would depend on its specific applications. Generally, the sulfooxy groups may interact with various molecular targets, influencing biochemical pathways or catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Sulfooxy-Containing Compounds: Other compounds with sulfooxy groups, such as sulfonates and sulfates.
Cyclic Organic Compounds: Compounds with similar cyclic structures, such as cycloalkanes and cycloalkenes.
Uniqueness
30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one is unique due to its specific combination of sulfooxy groups and large cyclic structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
85756-56-5 |
|---|---|
Molecular Formula |
C40H76O18S4 |
Molecular Weight |
973.3 g/mol |
IUPAC Name |
[(28E)-2-(2,10-disulfooxyundecyl)-30-oxo-14-sulfooxy-1-oxacyclotriacont-28-en-16-yl] hydrogen sulfate |
InChI |
InChI=1S/C40H76O18S4/c1-35(55-59(42,43)44)27-21-15-14-19-25-29-37(56-60(45,46)47)33-36-28-22-16-10-7-5-8-12-18-24-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-23-17-11-6-3-2-4-9-13-20-26-32-40(41)54-36/h26,32,35-39H,2-25,27-31,33-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)/b32-26+ |
InChI Key |
WHOLNYBWJNOKGN-HMZBKAONSA-N |
Isomeric SMILES |
CC(CCCCCCCC(CC1CCCCCCCCCCCC(CC(CCCCCCCCCCC/C=C/C(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CC(CCCCCCCC(CC1CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


